molecular formula C8H15NO2 B2555526 6-ethylpiperidine-2-carboxylic Acid CAS No. 1037471-93-4

6-ethylpiperidine-2-carboxylic Acid

Cat. No.: B2555526
CAS No.: 1037471-93-4
M. Wt: 157.213
InChI Key: IWJYOFZIEHAKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethylpiperidine-2-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis. It is characterized by the presence of an ethyl group at the sixth position and a carboxylic acid group at the second position of the piperidine ring.

Scientific Research Applications

6-Ethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of 6-ethyl-2-piperidone, followed by carboxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 6-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Ethylpiperidine-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

6-ethylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJYOFZIEHAKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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